Pemetrexed Monomethyl Ester 2

描述

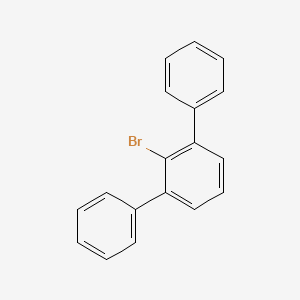

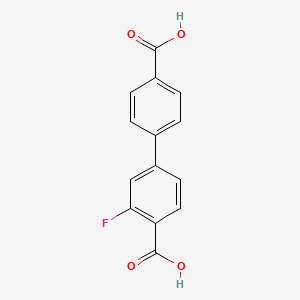

Pemetrexed Monomethyl Ester 2 is an impurity of Pemetrexed, which is an antifolate . Antifolates are substances that block the activity of folic acid . The molecular formula of this compound is C21H22N5O6.Na and its molecular weight is 463.43 . The IUPAC name is (2S)-2- [ [4- [2- (2-amino-4-oxo-3,7-dihydropyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid .

科学研究应用

1. 非小细胞肺癌治疗

培美曲塞在非小细胞肺癌(NSCLC)的治疗中一直是一个重要的关注点。它既可用作单一疗法,也可与其他药物(如顺铂)联合用于治疗局部晚期或转移性 NSCLC,而不是以鳞状细胞为主的组织学。这一应用得到了多项研究的支持,这些研究证明了其在此背景下的有效性和安全性 (Esteban, Casillas, & Cassinello, 2009)。

2. 癌症治疗中的多靶点抗叶酸

培美曲塞是一种多靶点抗叶酸,可抑制叶酸途径中的多种酶,而叶酸途径对于 DNA 合成和修复至关重要。这一特性使其成为一种多功能的抗肿瘤剂,可用于治疗肺癌以外的多种实体瘤,包括间皮瘤、乳腺癌、结直肠癌和膀胱癌 (Adjei, 2004)。

3. 联合治疗以提高疗效

将培美曲塞与其他化疗药物(如卡铂或铂类化合物)联合使用已显示出对某些癌症类型的疗效增强。在临床试验中越来越多地探索此类联合用药,以确定针对特定癌症的最有效方案 (Ceresoli et al., 2006)。

4. 肺癌的维持治疗

培美曲塞也用于晚期非鳞状 NSCLC 的维持治疗。维持治疗旨在延长缓解期并在初始治疗后控制癌症。研究表明其在此作用中的耐受性和有效性 (Minami & Kijima, 2015)。

5. 晚期癌症的分子靶向治疗

最近的研究探索了培美曲塞在分子靶向治疗中的潜力,尤其是在间皮瘤和非小细胞肺癌等癌症中。这涉及了解该药物与癌细胞中特定分子通路的相互作用,以优化其治疗效果 (Cohen et al., 2005)。

作用机制

Target of Action

Pemetrexed Monomethyl Ester 2 primarily targets thymidylate synthase (TS) . TS is a folate-dependent enzyme that catalyzes the transformation of deoxyuridine monophosphate to deoxythymidine monophosphate . It also has secondary targets, including glycinamide ribonucleotide formyltransferase , aminoimidazole carboxamide ribonucleotide formyltransferase , and C1 synthase .

Mode of Action

Pemetrexed is an antifolate that disrupts folate-dependent metabolic processes essential for cell replication . It inhibits its primary target, TS, and its secondary targets, thereby disrupting the synthesis of pyrimidines and purines . This disruption prevents the formation of DNA and RNA, which are crucial for cell growth and division .

Biochemical Pathways

The compound affects the folate cycle, a crucial biochemical pathway involved in cell replication . By inhibiting key enzymes in this pathway, this compound disrupts the synthesis of nucleotides, the building blocks of DNA and RNA . This disruption leads to the inhibition of cell growth and division .

Pharmacokinetics

Pemetrexed’s pharmacokinetics can serve as a prognostic factor for the development of toxicity, especially for neutropenia . The compound is transported into cells mainly via the reduced folate carrier (RFC) and is rapidly and extensively polyglutamated by folylpolyglutamate synthase, causing drug retention within the cell and ensuring a durable effect .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and division due to the disruption of nucleotide synthesis . This results in the cytostatic effect of the compound, making it effective in the treatment of various cancers .

Action Environment

Environmental factors such as renal function can influence the compound’s action, efficacy, and stability . For instance, patients with renal impairment may be at risk for toxicity . Preventive measures such as the use of standard folinic acid, hemodialysis, and therapeutic drug monitoring can help manage this risk .

属性

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRSEJRFFOKXIA-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3320762.png)

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)

![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)

![1-((3S,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-3,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B3320813.png)

![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)

![3,9-Diazaspiro[5.6]dodecan-10-one](/img/structure/B3320835.png)